![molecular formula C15H14ClNO3S B2360882 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 876152-89-5](/img/structure/B2360882.png)
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on the specific compound. For example, Methyl 3-amino-4-methylthiophene-2-carboxylate has a melting point of 85-88 °C (lit.), a predicted boiling point of 318.6±37.0 °C, and a predicted density of 1.264±0.06 g/cm3 .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The electronic properties of thiophene make it an excellent choice for creating semiconducting materials that are flexible, have good thermal stability, and can be processed at low costs compared to traditional inorganic semiconductors.
Corrosion Inhibitors
In industrial chemistry, thiophene compounds serve as corrosion inhibitors . They are added to materials to prevent corrosion, which is particularly useful in extending the life of metals and alloys used in various industries, including construction and automotive sectors.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in the development of new medications and therapeutic agents.
Anesthetic Applications
Specific thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe . This application highlights the importance of thiophene compounds in medical procedures, providing pain relief and enabling surgeries.
Anti-Cancer Agents
Thiophene derivatives are used as raw materials in the synthesis of anti-cancer agents . Their ability to interfere with cancer cell growth and proliferation makes them a key component in the development of chemotherapy drugs.
Anti-Atherosclerotic Agents
Some thiophene compounds are utilized in the synthesis of agents that combat atherosclerosis , a condition characterized by the hardening and narrowing of the arteries. This application is crucial in the fight against cardiovascular diseases.
Safety And Hazards
The safety and hazards of thiophene derivatives can also vary widely depending on the specific compound. For example, Methyl 3-amino-4-methylthiophene-2-carboxylate has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-10-5-6-21-14(10)15(19)20-9-13(18)17-8-11-3-2-4-12(16)7-11/h2-7H,8-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFZWMMWFCCXLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate |
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